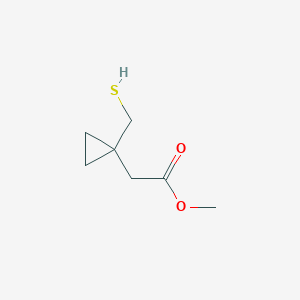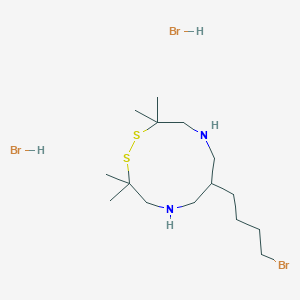
2,2-bis(4-ethenoxybutyl)hexanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-ethenoxybutyl)hexanedioic Acid is a synthetic organic compound with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves the reaction of hexanedioic acid with 4-ethenoxybutanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
2,2-bis(4-ethenoxybutyl)hexanedioic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-bis(4-ethenoxybutyl)hexanedioic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-bis(4-ethenoxybutyl)hexanedioic Acid can be compared with other similar compounds, such as:
Hexanedioic acid, 1,6-bis[4-(ethenyloxy)butyl] ester: A closely related compound with similar chemical properties.
2,2-bis(4-ethenoxybutyl)pentanedioic Acid: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
135876-36-7 |
|---|---|
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
bis(4-ethenoxybutyl) hexanedioate |
InChI |
InChI=1S/C18H30O6/c1-3-21-13-7-9-15-23-17(19)11-5-6-12-18(20)24-16-10-8-14-22-4-2/h3-4H,1-2,5-16H2 |
InChI Key |
BRIBAUTYNMWEHP-UHFFFAOYSA-N |
SMILES |
C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O |
Canonical SMILES |
C=COCCCCOC(=O)CCCCC(=O)OCCCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















